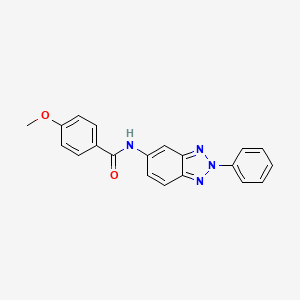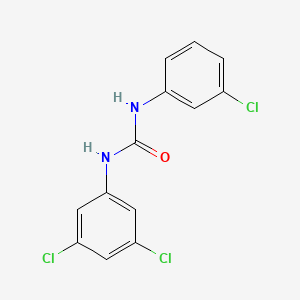![molecular formula C20H17N3O2 B5667929 N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5667929.png)
N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide and its derivatives are crucial in a wide range of biological and chemical applications due to their significant role in redox reactions and as substrates or inhibitors in various biochemical pathways. The compound , “N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide,” pertains to a class of nicotinamide derivatives known for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those with complex substituents, often involves palladium-catalyzed aminocarbonylation reactions or condensation reactions. For example, Takács et al. (2007) demonstrated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides, which are structurally related to the compound (Takács, Jakab, Petz, & Kollár, 2007).
Molecular Structure Analysis
Studies on nicotinamide derivatives often include X-ray crystallography to elucidate their molecular structures. For instance, Gomes et al. (2013) analyzed the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, providing insights into the torsional angles and molecular orientations that may be similar in “N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide” (Gomes, Low, Wardell, Pinheiro, de Mendonça, & de Souza, 2013).
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, highlighting their reactivity and interaction with different chemical entities. The corrosion inhibition effect of nicotinamide derivatives on mild steel, as studied by Chakravarthy, Mohana, and Kumar (2014), indicates the potential chemical stability and reactivity of these compounds in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
N-[2-[(4-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-8-10-16(11-9-14)22-20(25)17-6-2-3-7-18(17)23-19(24)15-5-4-12-21-13-15/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIACWIWRWIRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667847.png)
![4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667850.png)

![N,N-dimethyl-2-{[(2-thienylcarbonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667861.png)
![2-[(4aR*,7aS*)-4-[4-(difluoromethoxy)benzyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5667865.png)



![(4-methoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5667896.png)
![3-({2-[1-(phenoxyacetyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667904.png)
![N-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667908.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5667911.png)
![3-methyl-N-[4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5667921.png)
![rel-(1S,6R)-3-[(3-methyl-2-quinoxalinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5667931.png)